5-Amino-2-fluorobenzyl bromide

Description

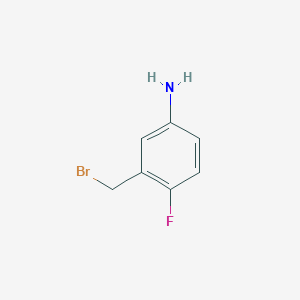

5-Amino-2-fluorobenzyl bromide is a brominated aromatic compound characterized by a benzyl backbone substituted with an amino (-NH₂) group at the 5-position and a fluorine atom at the 2-position. Its molecular formula is C₇H₆BrFN, and its molecular weight is approximately 208–210 g/mol (estimated based on analogs like 2-fluorobenzyl bromide, which has a molecular weight of 208 g/mol ). The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated benzyl derivatives are critical for constructing complex molecules. Its N-BOC-protected derivative, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate, is also commercially available, indicating its utility in protecting-group strategies .

Properties

IUPAC Name |

3-(bromomethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHIYBUKUIBLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzyl bromide typically involves the bromination of 5-Amino-2-fluorotoluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluorobenzyl bromide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include nitro derivatives.

Reduction: Products include alkylamines.

Scientific Research Applications

5-Amino-2-fluorobenzyl bromide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It serves as a building block for the development of potential drug candidates.

Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzyl bromide largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The presence of the amino and fluorine groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of brominated benzyl compounds are highly dependent on the positions of substituents. Below is a comparative analysis of 5-amino-2-fluorobenzyl bromide and its analogs:

Key Observations :

- Substituent Effects: The amino group in this compound enhances its nucleophilicity compared to non-aminated analogs like 2-fluorobenzyl bromide. This makes it more reactive in SN2 reactions or as a precursor for heterocycle formation .

- Positional Isomerism: 4-Fluorobenzyl bromide, with fluorine at the 4-position, may exhibit distinct electronic effects (e.g., para-directing) compared to the ortho-fluorine in this compound, influencing regioselectivity in substitution reactions .

- Biological Activity: Unlike Sepantronium bromide, which has a complex structure and potent anticancer activity, this compound lacks documented direct therapeutic applications.

Physicochemical Properties

While exact data for this compound (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn from analogs:

- Solubility : Brominated benzyl compounds are typically lipophilic but may show moderate solubility in polar aprotic solvents like acetonitrile (used in synthesis of N-(2-bromo-3-aryloxypropyl)amines ).

- Stability: The presence of electron-withdrawing fluorine and bromine substituents likely increases stability against hydrolysis compared to non-halogenated benzyl bromides.

Biological Activity

5-Amino-2-fluorobenzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C7H7BrF and a molecular weight of approximately 203.04 g/mol. The presence of the amino group and the fluorine atom on the benzene ring is expected to influence its biological properties significantly.

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism. For instance, structural modifications in benzyl derivatives have demonstrated varying inhibition levels, suggesting that halogen substitutions can modulate activity .

- Antiproliferative Effects : Research indicates that 5-amino derivatives can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) studies reveal that the introduction of fluorine can enhance or diminish antiproliferative activity depending on the overall molecular architecture .

- Interaction with Receptors : The amino group may facilitate interactions with various receptors, potentially leading to therapeutic effects in treating conditions like cancer or metabolic disorders.

Efficacy

The efficacy of this compound can be evaluated through IC50 values, which indicate the concentration required to inhibit a biological process by 50%. While specific IC50 values for this compound are not directly available, related studies show that halogenated benzyl compounds exhibit IC50 values ranging from low micromolar to sub-micromolar concentrations against various targets .

Study 1: Anticancer Activity

A study focused on the antiproliferative effects of benzyl derivatives found that compounds with similar structures to this compound showed significant inhibition against U-937 and SK-MEL-1 cancer cell lines. The results indicated IC50 values between 5.7 μM and 12.2 μM, suggesting that modifications like fluorination can impact efficacy positively .

Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of various substituted benzyl derivatives against α-glucosidase. The findings indicated that while some substitutions decreased activity, others enhanced it significantly. The presence of hydroxyl or methoxy groups was particularly beneficial for increasing inhibitory potency .

Data Table: Biological Activity Summary

| Compound | Target | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | α-glucosidase | Not specified | Enzyme inhibition |

| Related Benzyl Derivative | U-937 cancer cells | 5.7 - 12.2 | Induction of apoptosis |

| Halogenated Benzyl Compound | Various | Varies | Modulation of enzyme activity |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-fluorobenzyl bromide, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzyl precursor. For analogous fluorobenzyl bromides (e.g., 4-fluorobenzyl bromide), direct bromination using HBr or PBr₃ under controlled temperatures (e.g., 80–85°C at reduced pressure, 15–20 mmHg) is effective . For this compound, protecting the amino group (e.g., with acetyl or tert-butoxycarbonyl groups) prior to bromination may prevent side reactions. Post-synthesis purification via fractional distillation (for liquid analogs) or recrystallization (for solids) is critical, as impurities like unreacted precursors or di-brominated byproducts can affect reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : The benzyl bromide group shows characteristic deshielding:

- Benzyl CH₂Br proton resonance at δ 4.3–4.5 ppm (split into a singlet or doublet depending on adjacent fluorine coupling) .

- Fluorine substituents cause distinct splitting patterns in aromatic protons (e.g., meta-fluorine in 2-fluorobenzyl bromide splits adjacent protons into doublets) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ≈ 218 (C₇H₆BrFN) with fragmentation patterns reflecting Br loss (M-Br⁺ at m/z 139) .

- FT-IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹, if unprotected) .

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize hydrolysis and oxidative degradation. Desiccants (e.g., molecular sieves) prevent moisture ingress .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) in reactions. Avoid prolonged exposure to light or heat (>30°C), as bromides are prone to decomposition via SN₂ pathways or radical reactions .

Advanced Research Questions

Q. How can researchers design cross-coupling reactions using this compound as a substrate, and what catalytic systems are most compatible?

Methodological Answer: The bromide serves as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos enhance reactivity for aryl bromides. For amino group compatibility, use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to prevent deprotection .

- Solvent Systems : Toluene/EtOH (4:1) at 80–100°C balances solubility and reaction rates. Monitor via TLC (silica, hexane/EtOAc) or HPLC-MS for coupling efficiency .

Q. What advanced chromatographic or electrophoretic methods are suitable for analyzing trace impurities or degradation products in this compound samples?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) to separate brominated byproducts. MS detection identifies degradation products (e.g., hydrolyzed 5-amino-2-fluorobenzyl alcohol) .

- Capillary Electrophoresis (CE) : Optimized buffer systems (e.g., 20 mM borate, pH 9.2) resolve bromide ions from chloride contaminants. Direct UV detection at 200 nm quantifies anion impurities .

Q. How should conflicting data regarding the reactivity of this compound in nucleophilic substitutions be systematically investigated and resolved?

Methodological Answer:

- Controlled Kinetic Studies : Compare SN₂ vs. SN₁ pathways in polar aprotic (DMF) vs. protic (MeOH) solvents. Monitor reaction rates via ¹H NMR or conductivity measurements .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and steric effects from the amino and fluorine substituents. Validate with isotopic labeling (e.g., ¹⁸O in hydrolysis studies) .

- Cross-Study Validation : Replicate conflicting experiments under standardized conditions (e.g., fixed temperature, solvent purity) to isolate variables. Reference analogous compounds (e.g., 2-fluorobenzyl bromide reactivity trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.